molecular formula C13H20N2O B14471446 2-Diethylamino-N-p-tolyl-acetamide CAS No. 65446-96-0

2-Diethylamino-N-p-tolyl-acetamide

Cat. No.: B14471446
CAS No.: 65446-96-0
M. Wt: 220.31 g/mol
InChI Key: CTBHSLXUHNIPDV-UHFFFAOYSA-N
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Description

2-Diethylamino-N-p-tolyl-acetamide is a chemical compound that belongs to the class of amides. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a diethylamino group and a p-tolyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diethylamino-N-p-tolyl-acetamide typically involves the reaction of p-toluidine with diethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1:

    p-Toluidine is reacted with acetic anhydride to form N-acetyl-p-toluidine.

    Step 2: N-acetyl-p-toluidine is then reacted with diethylamine to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Diethylamino-N-p-tolyl-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as alkyl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

2-Diethylamino-N-p-tolyl-acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Diethylamino-N-p-tolyl-acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.

Comparison with Similar Compounds

2-Diethylamino-N-p-tolyl-acetamide can be compared with other similar compounds such as:

    Lidocaine: Both compounds have local anesthetic properties, but this compound may have different pharmacokinetic profiles.

    Procaine: Similar to lidocaine, procaine is another local anesthetic with a different chemical structure.

    Bupivacaine: This compound is also a local anesthetic but has a longer duration of action compared to this compound.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other similar compounds.

Properties

CAS No.

65446-96-0

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

2-(diethylamino)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C13H20N2O/c1-4-15(5-2)10-13(16)14-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3,(H,14,16)

InChI Key

CTBHSLXUHNIPDV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1=CC=C(C=C1)C

Origin of Product

United States

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